Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate
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Overview
Description
Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C20H15F3N2O3S and its molecular weight is 420.41. The purity is usually 95%.
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Scientific Research Applications
Novel Chemical Reactions and Synthesis :
- Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate and related compounds have been synthesized and studied for their photochemical properties, demonstrating various rearrangements and reactions under specific conditions, which underline their potential utility in developing complex molecular structures (Bhatia et al., 1998).
- The compound has also been involved in studies for synthesizing 2-substituted thiazole-5-carboxylates via photolysis, showcasing its versatility in chemical synthesis (Fong et al., 2004).
Biological Activity Studies :
- Research involving the synthesis of novel thiazole compounds, including derivatives of this compound, has explored their anti-bacterial activities. These studies indicate the potential of these compounds in developing new antibacterial agents (Qiu Li-ga, 2015).
Advanced Synthetic Techniques :
- Advanced synthetic techniques have been applied to Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate for producing analogs via Michael-like addition, which further broadens the scope of its application in medicinal chemistry and drug design (Boy & Guernon, 2005).
Design and Synthesis of GyrB Inhibitors :
- A series of compounds derived from this compound was designed and synthesized, exhibiting inhibitory activity against Mycobacterium tuberculosis DNA gyrase, highlighting its potential in the development of novel antituberculosis agents (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
Similar compounds with thiazole and indole scaffolds have been found to interact with multiple receptors . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
ethyl 4-phenyl-2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3S/c1-2-28-18(27)16-15(12-7-4-3-5-8-12)24-19(29-16)25-17(26)13-9-6-10-14(11-13)20(21,22)23/h3-11H,2H2,1H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEYSYHMBBJQSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.